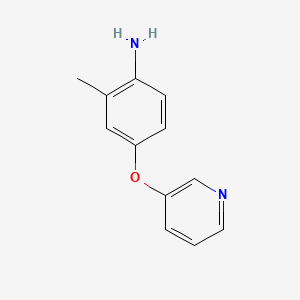

2-Methyl-4-(pyridin-3-yloxy)aniline

Description

2-Methyl-4-(pyridin-3-yloxy)aniline (CAS: 332013-52-2) is an aromatic amine derivative featuring a pyridine ring linked via an ether oxygen to a substituted aniline moiety. Its molecular formula is C₁₂H₁₂N₂O, with a molecular weight of 200.24 g/mol . The compound is characterized by a methyl group at the 2-position of the benzene ring and a pyridin-3-yloxy substituent at the 4-position.

Properties

IUPAC Name |

2-methyl-4-pyridin-3-yloxyaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c1-9-7-10(4-5-12(9)13)15-11-3-2-6-14-8-11/h2-8H,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRHGWXUKHRDJJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC2=CN=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(pyridin-3-yloxy)aniline typically involves the nucleophilic aromatic substitution reaction. One common method is the reaction of 2-methyl-4-nitroaniline with 3-hydroxypyridine in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution of the nitro group with the pyridin-3-yloxy group.

Industrial Production Methods

Industrial production of 2-Methyl-4-(pyridin-3-yloxy)aniline may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(pyridin-3-yloxy)aniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group if present.

Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

Substitution: Bases like potassium carbonate (K2CO3) and solvents like DMF are commonly used.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted aniline derivatives depending on the substituents introduced.

Scientific Research Applications

2-Methyl-4-(pyridin-3-yloxy)aniline has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential pharmaceutical intermediate.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-4-(pyridin-3-yloxy)aniline depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved would depend on the specific biological activity being investigated.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-methyl-4-(pyridin-3-yloxy)aniline with structurally analogous compounds, focusing on molecular features, physicochemical properties, synthetic pathways, and applications.

Table 1: Structural and Physicochemical Comparison

Structural Differences and Implications

Pyridine vs. This structural variation enhances rigidity and may improve binding affinity in drug design. In contrast, 3-chloro-4-(pyridin-2-ylmethoxy)aniline (C₁₂H₁₂Cl₂N₂O) substitutes the pyridin-3-yloxy group with a pyridin-2-ylmethoxy chain, altering steric and electronic properties .

The methyl group in the parent compound improves lipophilicity, favoring membrane permeability in drug candidates .

Biological Activity

2-Methyl-4-(pyridin-3-yloxy)aniline is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article discusses its biological activity, including antimicrobial and anticancer properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

2-Methyl-4-(pyridin-3-yloxy)aniline features a pyridine ring substituted with a methoxy group and an aniline moiety. Its structure can be represented as follows:

This compound's unique structure contributes to its interaction with various biological targets, influencing its pharmacological profile.

Antimicrobial Activity

Research has indicated that 2-Methyl-4-(pyridin-3-yloxy)aniline exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Bacillus subtilis. The Minimum Inhibitory Concentration (MIC) values for these pathogens ranged from 20 to 40 μM, showcasing its potential as an antimicrobial agent .

| Pathogen | MIC (μM) |

|---|---|

| Staphylococcus aureus | 20-40 |

| Bacillus subtilis | 20-40 |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies have shown that it can inhibit tumor growth in various cancer cell lines. Notably, in a mouse xenograft model of head and neck cancer, significant tumor growth inhibition was observed . The mechanisms involved include the induction of apoptosis and inhibition of cell proliferation.

The biological activity of 2-Methyl-4-(pyridin-3-yloxy)aniline is believed to be mediated through several mechanisms:

- Interaction with Enzymes : The compound may inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation.

- Cell Membrane Disruption : Its lipophilic nature allows it to integrate into bacterial membranes, leading to cell lysis.

- Signal Transduction Pathways : It may modulate various signaling pathways associated with cell survival and apoptosis in cancer cells.

Case Studies

- Antimicrobial Efficacy : A study conducted by Zheng et al. synthesized several analogs of 2-Methyl-4-(pyridin-3-yloxy)aniline, demonstrating enhanced activity against Mycobacterium tuberculosis with MIC values significantly lower than traditional antibiotics .

- Anticancer Properties : In vivo studies reported by Thomas et al. highlighted the compound's ability to reduce tumor size in xenograft models, indicating its potential as a therapeutic agent in oncology .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.